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Compound of Interest

Compound Name:
5-Methylisoxazole-3-carboxylic

acid

Cat. No.: B583158 Get Quote

An In-depth Overview of the Discovery, Synthesis, and Chemical Profile for Researchers,

Scientists, and Drug Development Professionals.

Introduction
5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that has garnered significant

attention in the fields of medicinal chemistry and organic synthesis. Its structural features,

comprising an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic

acid at the 3-position, make it a versatile building block for the development of novel

therapeutic agents and other complex organic molecules.[1] Early investigations into the

isoxazole scaffold highlighted its potential in forming diverse heterocyclic systems due to its

aromatic stability and electron-deficient nature.[1] This guide provides a detailed exploration of

the discovery, historical context, key synthesis protocols, and physicochemical properties of 5-
Methylisoxazole-3-carboxylic acid, tailored for a technical audience.

Historical Context and Discovery
While the precise first synthesis of 5-Methylisoxazole-3-carboxylic acid is not readily

available in the reviewed literature, the broader history of isoxazole chemistry provides a

backdrop for its emergence. The isoxazole ring system itself has been known for over a

century, with early work focusing on its fundamental synthesis and reactivity. The historical

significance of 5-Methylisoxazole-3-carboxylic acid is closely linked to its application as a

crucial intermediate in the synthesis of important pharmaceutical compounds, most notably the
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immunosuppressive drug leflunomide.[1] Its utility has since expanded, with researchers

exploring its role in the synthesis of various biologically active molecules, including Raf kinase

inhibitors for cancer therapy.[1]

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 5-Methylisoxazole-3-carboxylic acid is presented

in the table below. It is important to note the variability in the reported melting points, which

may be attributed to different polymorphic forms or measurement conditions.

Property Value Source(s)

Molecular Formula C₅H₅NO₃ [1]

Molecular Weight 127.10 g/mol [1]

CAS Number 3405-77-4 [2]

Appearance
White to pale yellow

solid/powder
[3]

Melting Point 106-110 °C [4]

168 °C [5]

172-174 °C

180 °C [6]

Boiling Point (Predicted) 312.5±22.0 °C

Density (Predicted) 1.348±0.06 g/cm³

¹H NMR (DMSO-d₆)
δ 2.3 (3H, s, CH₃), 6.6 (1H, s,

CH), 7.0 (1H, s, COOH)

IR (KBr, cm⁻¹)
3149 (O-H stretch), 1655.35

(C=O stretch)

Key Synthetic Pathways
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Several synthetic routes to 5-Methylisoxazole-3-carboxylic acid have been developed, each

with its own advantages. The most prominent methods involve the construction of the isoxazole

ring from acyclic precursors.

Cyclization of a 1,3-Dicarbonyl Compound with
Hydroxylamine
This is a classical and widely employed method for the synthesis of isoxazoles.[1] It involves

the reaction of a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetic acid, with

hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, which

then undergoes cyclization and dehydration to form the isoxazole ring.

Synthesis via 1,3-Dicarbonyl Condensation

Ethyl 2,4-dioxovalerate

Ethyl 5-methylisoxazole-3-carboxylate

+

Hydroxylamine
(NH₂OH)

+

Hydrolysis
(e.g., NaOH, then H⁺)

5-Methylisoxazole-3-carboxylic acid
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Click to download full resolution via product page

Caption: Synthesis of 5-Methylisoxazole-3-carboxylic acid from a 1,3-dicarbonyl precursor.

Claisen Condensation followed by Cyclization
This two-step process begins with a Claisen condensation between diethyl oxalate and

acetone to form an intermediate 1,3-dicarbonyl compound. This intermediate is then reacted

with a hydroxylamine salt to yield the isoxazole ring, which is subsequently hydrolyzed to the

carboxylic acid.
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Claisen Condensation Route

Diethyl oxalate

Claisen Condensation
(Base, e.g., NaOEt)

+

Acetone

+

Intermediate 1,3-Dicarbonyl

Cyclization

+

Hydroxylamine Salt
(e.g., NH₂OH·HCl)

+

Ethyl 5-methylisoxazole-3-carboxylate

Hydrolysis

5-Methylisoxazole-3-carboxylic acid

Click to download full resolution via product page

Caption: Two-step synthesis involving Claisen condensation and subsequent cyclization.
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1,3-Dipolar Cycloaddition
A fundamental approach in heterocyclic chemistry, the 1,3-dipolar cycloaddition of a nitrile

oxide with an alkyne can be employed to construct the isoxazole ring.[1] This method offers a

high degree of control over the regioselectivity of the reaction.

Detailed Experimental Protocols
Protocol 1: Synthesis from Ethyl 2,4-Dioxovalerate and
Hydroxylamine Hydrochloride
This procedure details the cyclization of a 1,3-dicarbonyl compound with hydroxylamine,

followed by hydrolysis of the resulting ester.

Materials:

Ethyl 2,4-dioxovalerate

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium bicarbonate (NaHCO₃)

Ethanol

Sodium hydroxide (NaOH)

Concentrated hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Procedure:

To a round-bottomed flask, add ethanol, followed by the sequential addition of sodium

bicarbonate, hydroxylamine hydrochloride, and ethyl 2,4-dioxovalerate.

Reflux the reaction mixture for 4 hours.

After completion, collect the precipitate by filtration and concentrate the filtrate under vacuum

to obtain the intermediate ester.
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Dissolve the ester in ethanol and slowly add a 10% sodium hydroxide solution.

Stir the reaction mixture at room temperature overnight.

Remove the solvent by evaporation under reduced pressure.

Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid

until a precipitate forms.

Purify the crude product by recrystallization from ethyl acetate to yield 5-methylisoxazole-3-
carboxylic acid as a white crystalline solid.

Protocol 2: Synthesis via Claisen Condensation of
Diethyl Oxalate and Acetone
This protocol describes the formation of the isoxazole via a Claisen condensation followed by

cyclization and hydrolysis.[7]

Step 1: Claisen Condensation

Carefully add sodium metal to a stirred solution of ethanol at room temperature under a

nitrogen atmosphere.

Once all the sodium has dissolved, add a mixture of acetone and diethyl oxalate dropwise

over a few minutes.

Stir the resulting mixture for an additional hour.

Cool the reaction mixture to 0°C and add a mixture of concentrated sulfuric acid and ice until

the solution turns cloudy yellow.

Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the intermediate 1,3-dicarbonyl compound.

Step 2: Cyclization and Hydrolysis
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To a stirred solution of the intermediate from Step 1 in ethanol, add hydroxylamine

hydrochloride.

Heat the resulting mixture to reflux for 2 hours.

Cool the reaction mixture to room temperature and quench with water and aqueous sodium

bicarbonate.

Extract the mixture with ethyl acetate and purify to obtain ethyl 5-methylisoxazole-3-

carboxylate.

Dissolve the ester in a suitable solvent (e.g., THF) and add an aqueous solution of a base

(e.g., LiOH or NaOH).

Heat the mixture to reflux for approximately 20-30 minutes.

Cool the reaction mixture to room temperature and acidify with a saturated solution of a

weak acid (e.g., citric acid) to a pH of approximately 3.

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-
methylisoxazole-3-carboxylic acid.[7]

Biological Activity and Applications
5-Methylisoxazole-3-carboxylic acid has demonstrated notable biological activities, including

potential as an anti-inflammatory agent.[1] Its structure allows for interaction with specific

biological targets, making it a compound of interest for therapeutic applications in diseases

related to inflammation and potentially cancer.[1]

The primary application of this compound is as a versatile intermediate in organic synthesis.[1]

[3] It serves as a key building block in the pharmaceutical industry for the development of new

drugs and in the agrochemical sector for the synthesis of advanced pesticides and herbicides.

[1][3]

Conclusion
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5-Methylisoxazole-3-carboxylic acid is a fundamentally important heterocyclic compound

with a rich history intertwined with the development of modern pharmaceuticals. The synthetic

routes to this molecule are well-established and offer flexibility for various research and

development applications. Its continued use as a key intermediate in the synthesis of a wide

range of biologically active molecules underscores its enduring importance in the field of

organic and medicinal chemistry. This guide provides a solid foundation for researchers and

professionals working with this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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